![molecular formula C10H9F3O2 B2987298 2-Methyl-4-(trifluoromethyl)phenylacetic acid CAS No. 1214373-27-9](/img/structure/B2987298.png)
2-Methyl-4-(trifluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(trifluoromethyl)phenylacetic acid” is a chemical compound with the linear formula CF3C6H4CH2CO2H . It has a molecular weight of 204.15 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(trifluoromethyl)phenylacetic acid” consists of a phenyl ring with a trifluoromethyl group (CF3) and a methyl group (CH3) attached to it. This is further connected to an acetic acid group (CH2CO2H) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-(trifluoromethyl)phenylacetic acid” include a melting point of 100-102 °C (lit.) . It has a molar refractivity of 42.9±0.4 cm^3, a polar surface area of 40 Å^2, and a molar volume of 155.3±5.0 cm^3 .Scientific Research Applications
Synthesis of Antithrombotics
This compound has been utilized in the synthesis of potential antithrombotic agents, which are medications that help prevent blood clots. These agents can be crucial in the treatment and prevention of thrombosis-related conditions such as stroke and myocardial infarction .
Lipoxygenase Inhibitors
It has also been used in creating lipoxygenase inhibitors. Lipoxygenases are enzymes that play a significant role in the metabolism of arachidonic acid to various bioactive lipid mediators. Inhibitors of lipoxygenase could be beneficial in treating inflammatory diseases .
PPARγ/δ Dual Agonists Synthesis
The compound serves as an intermediate in synthesizing PPARγ/δ dual agonists through solid-phase parallel synthesis. These agonists are investigated for their potential therapeutic effects on metabolic disorders such as obesity and diabetes .
Human A2B Adenosine Receptor Antagonists
It is used to prepare heterocyclic xanthine derivatives that act as highly potent and selective human A2B adenosine receptor antagonists, which have implications in treating diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Safety and Hazards
properties
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-8(10(11,12)13)3-2-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIIRWBAEWOUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)phenylacetic acid | |
CAS RN |
1214373-27-9 |
Source
|
Record name | 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.